molecular formula C10H13ClFN3 B1449148 1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-amine CAS No. 1540582-48-6

1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-amine

Cat. No. B1449148
CAS RN: 1540582-48-6
M. Wt: 229.68 g/mol
InChI Key: XCQZGAGGZCOSQL-UHFFFAOYSA-N
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Description

“1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-amine” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a derivative of pyrimidinamine, which is considered a promising agricultural compound due to its outstanding activity and unique mode of action .


Synthesis Analysis

The synthesis of this compound involves the design of pyrimidinamine derivatives using pyrimidifen as a template according to the principle of bioisosterism . The optimal structure of the pyridine group was found to be 5-CF3 . The synthesis of fluorinated pyridines, which are part of this compound, has been a topic of interest in recent years .


Molecular Structure Analysis

The molecular formula of “1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-amine” is C10H13ClFN3. It has a molecular weight of 229.68 g/mol.

Future Directions

The future directions for the study of “1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-amine” could involve further exploration of its potential applications in the field of medicinal chemistry and agriculture . More research is needed to fully understand its properties and potential uses.

properties

IUPAC Name

1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN3/c11-7-5-9(12)10(14-6-7)15-3-1-8(13)2-4-15/h5-6,8H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQZGAGGZCOSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C(C=C(C=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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